![molecular formula C7H9FO2 B2411448 Ethyl 2-fluoropent-4-ynoate CAS No. 2378806-54-1](/img/structure/B2411448.png)
Ethyl 2-fluoropent-4-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-fluoropent-4-ynoate is a chemical compound with the CAS Number: 2378806-54-1. It has a molecular weight of 144.15 and its IUPAC name is ethyl 2-fluoropent-4-ynoate .
Molecular Structure Analysis
The InChI code for Ethyl 2-fluoropent-4-ynoate is 1S/C7H9FO2/c1-3-5-6(8)7(9)10-4-2/h1,6H,4-5H2,2H3 . This indicates that the molecule consists of 7 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms.Scientific Research Applications
- Ethyl 2-fluoropent-4-ynoate has been utilized in copper-catalyzed monofluoroalkylation reactions. Researchers have developed efficient synthetic methods to introduce fluorine atoms into organic molecules using this compound as a fluorine source . These reactions enable the synthesis of valuable fluorinated compounds for pharmaceuticals, agrochemicals, and materials.
- Using chiral phosphoramidite ligands and 2,5-diphenylquinone as an oxidant, researchers have achieved enantioselective synthesis of α-quaternary fluorinated esters. Ethyl 2-fluoropent-4-ynoate serves as a key substrate in this transformation, providing access to structurally diverse fluorinated compounds with high yields and selectivities .
- Ethyl 2-fluoropent-4-ynoate has been isolated from natural sources, such as radish seeds. Researchers have identified its derivatives, including alkyl (E)-5-(methylsulfinyl) pent-4-enoates. These compounds exhibit significant bioactivities, making them interesting targets for further study .
Copper-Catalyzed Monofluoroalkylation
Enantioselective Synthesis of α-Quaternary Fluorinated Esters
Bioactive Compounds from Natural Sources
Safety and Hazards
While specific safety and hazard information for Ethyl 2-fluoropent-4-ynoate is not available, it’s generally recommended to ensure adequate ventilation, use personal protective equipment as required, remove all sources of ignition, take precautionary measures against static discharges, and avoid releasing it into the environment .
properties
IUPAC Name |
ethyl 2-fluoropent-4-ynoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO2/c1-3-5-6(8)7(9)10-4-2/h1,6H,4-5H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUYEMBGSUSQOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC#C)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-fluoropent-4-ynoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.